Methyl (1-hydroxycycloheptyl)acetate
Description
Methyl (1-hydroxycycloheptyl)acetate is an ester derivative featuring a seven-membered cycloheptyl ring substituted with a hydroxyl group at the 1-position and an acetate ester moiety. For example, and describe the synthesis of structurally related cyclohexyl and cycloheptyl esters via esterification, coupling reactions, and purification steps such as flash chromatography . Key steps include acid-catalyzed cyclization, nucleophilic substitution, and purification under reduced pressure.
Properties
CAS No. |
61704-67-4 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 2-(1-hydroxycycloheptyl)acetate |
InChI |
InChI=1S/C10H18O3/c1-13-9(11)8-10(12)6-4-2-3-5-7-10/h12H,2-8H2,1H3 |
InChI Key |
MREDGVZFOCSWAD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CCCCCC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cycloheptaneacetic acid, 1-hydroxy-, methyl ester typically involves the esterification of cycloheptaneacetic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants to achieve the desired esterification .
Industrial Production Methods
In industrial settings, the production of cycloheptaneacetic acid, 1-hydroxy-, methyl ester may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cycloheptaneacetic acid, 1-hydroxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Cycloheptaneacetic acid, 1-hydroxy-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying esterification and hydrolysis reactions.
Industry: Used in the production of fragrances and flavoring agents due to its ester functional group
Mechanism of Action
The mechanism of action of cycloheptaneacetic acid, 1-hydroxy-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
Cyclohexyl vs. Cycloheptyl Derivatives
- Methyl 1-Methylcyclohexaneacetate (): Molecular Formula: C₁₀H₁₈O₂ Molecular Weight: 170.25 g/mol Physical Properties: Boiling point 86–91°C (13 mm), refractive index 1.4507.
Functional Group Modifications
- Hydroxyethyl (1-Cyano-Cyclohexyl)acetate (): Molecular Formula: C₁₁H₁₇NO₃ Molecular Weight: 211.26 g/mol Key Features: Incorporates a cyano (-CN) group, increasing electrophilicity and enabling participation in click chemistry or peptide coupling. Synthetic Yield: 57% (highest reported in the evidence), suggesting efficient synthesis despite the bulky cyano group .
- Ethyl (1-Isocyanatocyclohexyl)acetate (): Molecular Formula: C₁₁H₁₇NO₃ Key Features: Isocyanate (-NCO) group introduces high reactivity toward amines or alcohols, making it valuable in polyurethane production .
Physical and Chemical Properties
Boiling Points and Volatility
Data Table: Comparative Analysis
*Inferred data based on structural analogs.
Biological Activity
Methyl (1-hydroxycycloheptyl)acetate is an organic compound categorized as an ester, featuring a cycloheptyl structure and a hydroxyl group. Its unique chemical properties make it a subject of interest in various fields, particularly in fragrance and flavor industries. While specific biological activity data for this compound is limited, its structural similarities to other compounds suggest potential biological interactions that warrant exploration.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the hydroxyl group enhances its ability to engage in hydrogen bonding, which can influence its interactions with biological macromolecules. The compound's structure can be summarized as follows:
| Property | Description |
|---|---|
| Chemical Formula | |
| Functional Group | Ester |
| Ring Structure | Cycloheptyl |
| Hydroxyl Group | Present |
Biological Activity Overview
While direct studies on this compound are scarce, insights can be drawn from related compounds and general ester chemistry. Esters are known to participate in metabolic processes, often undergoing hydrolysis to yield active acids that may interact with enzymes or receptors.
Potential Biological Interactions
- Hydrolysis Products : The ester can hydrolyze to release 1-hydroxycycloheptanecarboxylic acid, which may exhibit biological activity by interacting with various molecular targets.
- Hydrogen Bonding : The hydroxyl group allows for potential interactions with proteins and nucleic acids, possibly altering their structure and function.
Comparative Analysis with Similar Compounds
To further understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl cyclohexylacetate | Lacks hydroxyl group | Different reactivity due to absence of hydroxyl |
| Cyclohexaneacetic acid | Parent acid of the ester | Different solubility and reactivity properties |
| 1-Hydroxycyclohexylacetic acid | Precursor to the ester | Similar but distinct chemical behavior |
| Ethyl 2-(1-hydroxycyclohexyl)acetate | Six-membered ring | Similar structure but different reactivity patterns |
Case Studies and Research Findings
Research on similar compounds provides insights into the biological activities that may be expected from this compound:
- A study on ethyl 2-(1-hydroxycyclohexyl)acetate demonstrated its ability to act through hydrolysis, releasing active components that interacted with biological systems. This suggests that this compound may exhibit analogous behavior.
- Another investigation highlighted the role of hydroxyl-containing esters in modulating enzyme activity and influencing metabolic pathways, indicating potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
